![molecular formula C20H22N2O5 B2363961 N1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,3-dimethylphenyl)oxalamid CAS No. 1448033-81-5](/img/structure/B2363961.png)
N1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,3-dimethylphenyl)oxalamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,3-dimethylphenyl)oxalamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many bioactive compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of compounds with the benzo[d][1,3]dioxol-5-yl group were synthesized via a Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The benzo[d][1,3]dioxol-5-yl group is a key structural feature .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse, depending on the specific conditions and reagents used. For instance, it has been reported that similar compounds can undergo reactions such as C-N cross-coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, its solubility, stability, and reactivity could be influenced by the presence of the benzo[d][1,3]dioxol-5-yl group .Wissenschaftliche Forschungsanwendungen
Antitumorpotential
Die Verbindung wurde auf ihre Antitumorwirkung untersucht. In-vitro-Studien zeigen eine Zytotoxizität gegenüber verschiedenen Krebszelllinien, darunter Prostata (LNCaP), Pankreas (MIA PaCa-2) und akute lymphatische Leukämie (CCRF-CEM). Weitere Untersuchungen sind erforderlich, um ihren Wirkmechanismus und mögliche klinische Anwendungen zu verstehen .
Schistosomiasis-Behandlung
Schistosomiasis, eine parasitäre Krankheit, betrifft Millionen Menschen weltweit. Einige Studien schlagen vor, dass diese Verbindung eine Aktivität gegen Schistosoma-Parasiten haben könnte. Weitere Forschung ist erforderlich, um ihr therapeutisches Potenzial zu beurteilen.
Zusammenfassend lässt sich sagen, dass N1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,3-dimethylphenyl)oxalamid vielversprechend in verschiedenen Bereichen ist, aber zusätzliche Untersuchungen sind entscheidend, um seine therapeutischen Anwendungen vollständig zu erschließen. Forscher erforschen weiterhin sein Potenzial, und seine vielseitigen Eigenschaften machen es zu einem spannenden Thema für weitere Studien. 🌟🔬 .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit cyclooxygenase , which plays a key role in the inflammatory response.
Mode of Action
Compounds with similar structures have been found to induce apoptosis and cause cell cycle arrest .
Biochemical Pathways
Similar compounds have been found to affect the cyclooxygenase pathway , which is involved in the inflammatory response.
Pharmacokinetics
It has been noted that all derivatives of similar compounds obey lipinski’s rule of five and have good bioactive scores , suggesting favorable pharmacokinetic properties.
Result of Action
The compound has been found to induce apoptosis and cause cell cycle arrest in certain cell lines . This suggests that it may have potential as an antitumor agent.
Biochemische Analyse
Biochemical Properties
The compound N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,3-dimethylphenyl)oxalamide plays a role in biochemical reactions, particularly in the context of cancer cell lines . It has been designed based on literature reports of the activity of indoles against various cancer cell lines .
Cellular Effects
N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,3-dimethylphenyl)oxalamide has shown effects on various types of cells, particularly cancer cells . It influences cell function by causing cell cycle arrest at the S phase and inducing apoptosis in cancer cells .
Molecular Mechanism
The molecular mechanism of action of N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,3-dimethylphenyl)oxalamide is complex and involves several interactions at the molecular level . The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,3-dimethylphenyl)oxalamide change over time . Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is still being gathered .
Dosage Effects in Animal Models
The effects of N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,3-dimethylphenyl)oxalamide vary with different dosages in animal models . Studies have shown that the compound substantially reduced mice blood glucose levels .
Metabolic Pathways
The compound is known to interact with various enzymes and cofactors, and it may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The compound may interact with transporters or binding proteins, and it may have effects on its localization or accumulation .
Subcellular Localization
The compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N'-(2,3-dimethylphenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-12-4-3-5-15(13(12)2)22-20(25)19(24)21-9-8-16(23)14-6-7-17-18(10-14)27-11-26-17/h3-7,10,16,23H,8-9,11H2,1-2H3,(H,21,24)(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMXUTDIMFOOOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCCC(C2=CC3=C(C=C2)OCO3)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

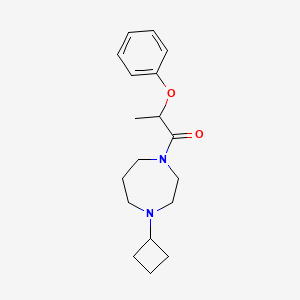
![(E)-2-(benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile](/img/structure/B2363881.png)
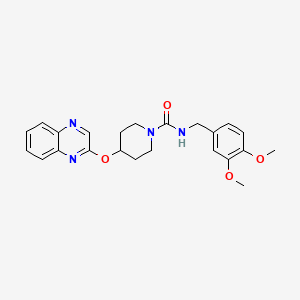
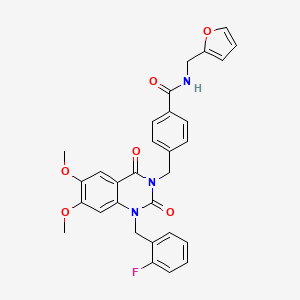
![N-[(4-chlorophenyl)(cyano)methyl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B2363884.png)
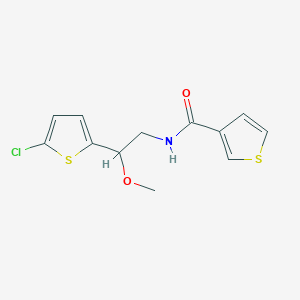
![6-Chloro-2-ethyl-1H-benzo[d]imidazole](/img/structure/B2363887.png)
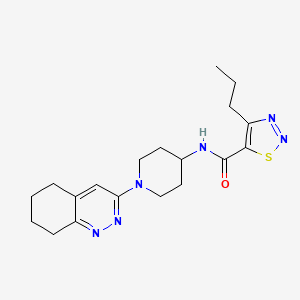

![2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2363892.png)
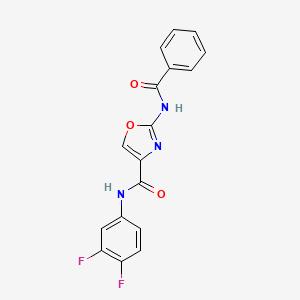
![3-((1-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione](/img/structure/B2363896.png)

![[2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2363901.png)